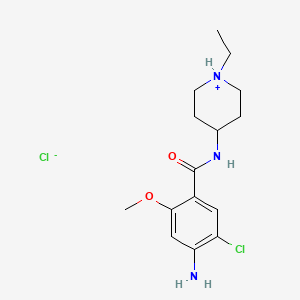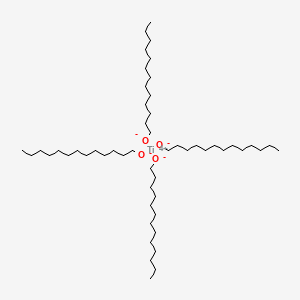
Titanium tetra(tridecan-1-olate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium tetra(tridecan-1-olate) is an organometallic compound with the molecular formula C52H108O4Ti It is a titanium alkoxide, where the titanium atom is bonded to four tridecan-1-olate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Titanium tetra(tridecan-1-olate) can be synthesized through the reaction of titanium tetrachloride with tridecan-1-ol in the presence of a base. The reaction typically proceeds as follows:
TiCl4+4C13H27OH→Ti(OC13H27)4+4HCl
The reaction is carried out under an inert atmosphere to prevent the hydrolysis of titanium tetrachloride. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of titanium tetra(tridecan-1-olate) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Titanium tetra(tridecan-1-olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and tridecan-1-ol.
Hydrolysis: In the presence of water, it hydrolyzes to form titanium dioxide and tridecan-1-ol.
Substitution: The tridecan-1-olate groups can be substituted with other alkoxide groups or ligands.
Common Reagents and Conditions
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Hydrolysis: Water or aqueous solutions are used.
Substitution: Various alcohols or ligands can be used to replace the tridecan-1-olate groups.
Major Products Formed
Oxidation: Titanium dioxide and tridecan-1-ol.
Hydrolysis: Titanium dioxide and tridecan-1-ol.
Substitution: Titanium alkoxides with different alkoxide groups.
Aplicaciones Científicas De Investigación
Titanium tetra(tridecan-1-olate) has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: It is used in the preparation of titanium dioxide nanoparticles, which have applications in photocatalysis and as pigments.
Biology and Medicine: Titanium compounds are studied for their potential use in biomedical applications, such as drug delivery and imaging.
Industry: It is used in the production of high-performance coatings and as a precursor for the deposition of titanium dioxide films.
Mecanismo De Acción
The mechanism by which titanium tetra(tridecan-1-olate) exerts its effects involves the coordination of the titanium atom with various ligands. The titanium center can undergo redox reactions, facilitating the transfer of electrons and the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Titanium tetra(isopropoxide): Another titanium alkoxide with similar reactivity but different alkoxide groups.
Titanium tetra(ethoxide): Similar to titanium tetra(tridecan-1-olate) but with ethoxide groups.
Titanium tetra(butoxide): Another titanium alkoxide with butoxide groups.
Uniqueness
Titanium tetra(tridecan-1-olate) is unique due to its long alkoxide chains, which can influence its solubility, reactivity, and applications. The longer alkoxide chains can provide steric hindrance, affecting the compound’s behavior in various chemical reactions.
Propiedades
Número CAS |
71965-16-7 |
|---|---|
Fórmula molecular |
C52H108O4Ti |
Peso molecular |
845.3 g/mol |
Nombre IUPAC |
titanium(4+);tridecan-1-olate |
InChI |
InChI=1S/4C13H27O.Ti/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14;/h4*2-13H2,1H3;/q4*-1;+4 |
Clave InChI |
AUZMDJOOVRHSOZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC[O-].CCCCCCCCCCCCC[O-].CCCCCCCCCCCCC[O-].CCCCCCCCCCCCC[O-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


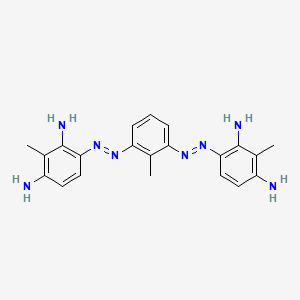
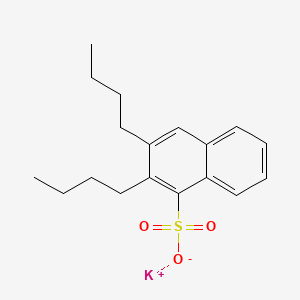
![p-Isopropylcalix[8]arene](/img/structure/B13775456.png)
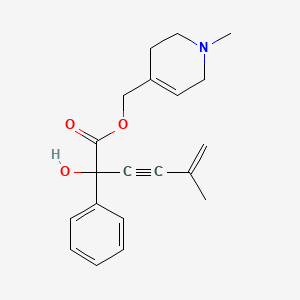
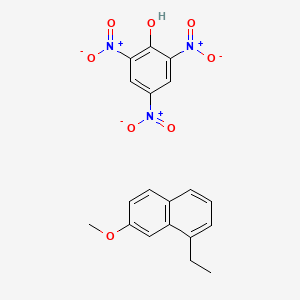
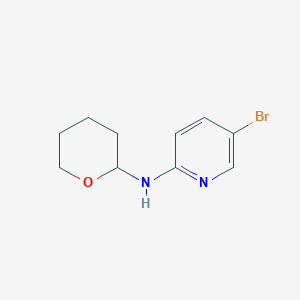
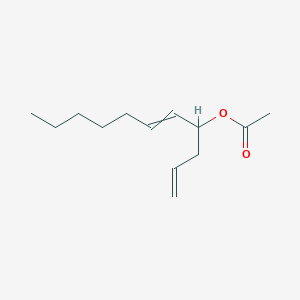
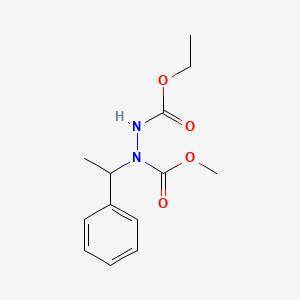
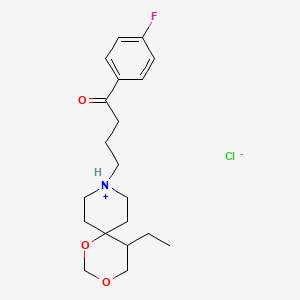
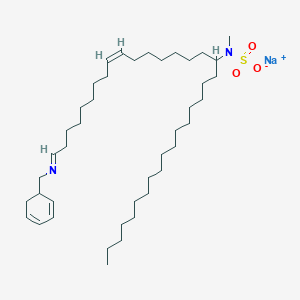
![diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13775519.png)
![3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13775523.png)
